1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
Description
CAS No.: 883528-94-7 Molecular Formula: C₁₇H₂₅N₃ Molecular Weight: 271.41 g/mol
This compound features a hybrid structure combining a 1-ethylpyrrolidinylmethyl group and a 1-methylindol-2-ylmethylamine moiety. Pyrrolidine and indole rings are pharmacologically significant, often associated with central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier (BBB). The ethyl group on the pyrrolidine may enhance lipophilicity, while the indole moiety is a common scaffold in monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibitors .
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(1-methylindol-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-20-10-6-8-15(20)12-18-13-16-11-14-7-4-5-9-17(14)19(16)2/h4-5,7,9,11,15,18H,3,6,8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKBQLPSJLJFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine typically involves the construction of the pyrrolidine ring followed by the attachment of the indole group. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Moieties
| Compound Name | Key Structural Differences | Target Enzymes/Receptors | References |
|---|---|---|---|
| Target Compound | 1-Ethylpyrrolidinylmethyl + 1-methylindol-2-yl | Potential MAO/AChE inhibition | |
| N-[(5-Benzyloxy-1-methylindol-2-yl)methyl]-N-methylprop-2-yn-1-amine | Propynylamine linker instead of ethylpyrrolidine | Dual MAO-A/MAO-B and AChE inhibition | |
| (1-Methylindol-2-yl)methylamine | Pyridinylmethyl vs. ethylpyrrolidinyl | Unspecified, likely CNS targets | |
| 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | Indol-3-yl vs. indol-2-yl substitution | Serotonergic activity (speculative) |
Key Insights:
- Substitution Position on Indole: The 2-yl position in the target compound contrasts with 3-yl derivatives (e.g., ), which may alter receptor binding due to steric and electronic differences .
- Linker Groups: Replacing the ethylpyrrolidinyl group with a pyridinylmethyl () or propynylamine () affects polarity and enzyme selectivity. Propynylamine hybrids show dual MAO/AChE inhibition, suggesting the target compound may share similar activity .
Physicochemical Properties
| Property | Target Compound | (1-Methylindol-2-yl)methylamine | N-[(5-Benzyloxy-1-methylindol-2-yl)methyl]-N-methylprop-2-yn-1-amine |
|---|---|---|---|
| Molecular Weight | 271.41 | 263.34 | 337.43 |
| XLogP | ~2.5 (estimated) | 1.1 | ~3.0 |
| Topological PSA (Ų) | ~30 | 29.8 | ~35 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
Key Insights:
- The target compound’s higher XLogP (estimated ~2.5) compared to the pyridinyl derivative (XLogP 1.1) suggests improved BBB penetration .
- A topological polar surface area (PSA) of ~30 Ų aligns with CNS drug-likeness (optimal PSA < 60 Ų) .
Pharmacological Potential
- MAO/AChE Inhibition: Hybrids with indol-2-ylmethylamine moieties (e.g., ) exhibit nanomolar MAO-B inhibition (IC₅₀ = 12 nM) and AChE inhibition (IC₅₀ = 32 nM). The target compound’s ethylpyrrolidinyl group may enhance binding to MAO’s substrate pocket .
- Neuroprotective Applications: Propargylamine-indole derivatives () show neuroprotection in Alzheimer’s models, suggesting the target compound could be optimized for similar applications .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (N₂/Ar) are critical for coupling reactions. Temperature control (e.g., reflux at 80–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How should researchers characterize the molecular structure and physicochemical properties of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (271.41 g/mol, C₁₇H₂₅N₃) and NMR (¹H/¹³C) to resolve the pyrrolidine and indole moieties. Computational tools (e.g., Gaussian) can predict properties like logP (~2.3) and topological polar surface area (~29.8 Ų), validated experimentally via HPLC retention times and solubility assays .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its amine group, use gloves, goggles, and fume hoods to prevent skin/eye contact. Store at 2–8°C under inert gas (argon) to avoid oxidation. Monitor vapor pressure (0.0±1.1 mmHg at 25°C) and flammability (flash point ~219°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound, and what analytical techniques validate purity?
- Methodological Answer : Discrepancies in yields (e.g., 40–75%) may arise from residual solvents or side reactions. Use LC-MS to detect impurities (>95% purity threshold) and optimize via Design of Experiments (DoE). For example, varying catalyst loading (5–10 mol% Pd) and reaction time (12–24 hrs) can identify robust conditions .
Q. What computational strategies predict the compound’s binding affinity to neurological targets like cholinesterase or monoamine oxidase?
- Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures (PDB: 4EY7 for cholinesterase) can model interactions. MD simulations (GROMACS) assess stability of hydrogen bonds (e.g., indole N–H with Glu199). QSAR models using descriptors like molar refractivity (~80 cm³/mol) prioritize derivatives for synthesis .
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Grow single crystals via vapor diffusion (hexane/CH₂Cl₂). Collect diffraction data (Mo-Kα, λ=0.71073 Å) and solve using SHELXT. Refine anisotropic displacement parameters with SHELXL. Validate via R-factor convergence (<0.05) and ORTEP visualization of bond angles/rotatable bonds (e.g., C–N–C ~109.5°) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
